Cas no 2171198-43-7 ((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid)

(2S)-2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid is a protected amino acid derivative commonly employed in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions, and a methoxypropanoic acid moiety that enhances solubility and reactivity. The compound’s chiral (S)-configuration and aromatic substitution pattern make it valuable for constructing stereospecific peptide sequences with controlled steric and electronic properties. Its stability under standard solid-phase peptide synthesis (SPPS) conditions and compatibility with orthogonal protecting group strategies contribute to its utility in complex peptide and peptidomimetic applications. This derivative is particularly useful in medicinal chemistry and bioconjugation research.
(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid structure
2171198-43-7 structure
商品名:(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid
CAS番号:2171198-43-7
MF:C27H26N2O6
メガワット:474.505147457123
CID:6234748
PubChem ID:165875891

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid
    • (2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
    • 2171198-43-7
    • EN300-1571541
    • インチ: 1S/C27H26N2O6/c1-16-13-17(25(30)28-24(15-34-2)26(31)32)11-12-23(16)29-27(33)35-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22,24H,14-15H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1
    • InChIKey: SQPCIJYVGNCJMY-DEOSSOPVSA-N
    • ほほえんだ: O(C(NC1C=CC(C(N[C@H](C(=O)O)COC)=O)=CC=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 474.17908655g/mol
  • どういたいしつりょう: 474.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 114Ų

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1571541-0.05g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
0.05g
$1991.0 2023-05-26
Enamine
EN300-1571541-2.5g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
2.5g
$4648.0 2023-05-26
Enamine
EN300-1571541-250mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
250mg
$2180.0 2023-09-24
Enamine
EN300-1571541-100mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
100mg
$2086.0 2023-09-24
Enamine
EN300-1571541-0.5g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
0.5g
$2275.0 2023-05-26
Enamine
EN300-1571541-5.0g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
5g
$6876.0 2023-05-26
Enamine
EN300-1571541-0.1g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
0.1g
$2086.0 2023-05-26
Enamine
EN300-1571541-1.0g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
1g
$2371.0 2023-05-26
Enamine
EN300-1571541-2500mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
2500mg
$4648.0 2023-09-24
Enamine
EN300-1571541-10.0g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}-3-methoxypropanoic acid
2171198-43-7
10g
$10196.0 2023-05-26

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid 関連文献

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acidに関する追加情報

Compound CAS No. 2171198-43-7: (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic Acid

The compound (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}-3-methoxypropanoic acid (CAS No. 2171198-43-7) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry, biotechnology, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenylformamido moiety, and a methoxypropanoic acid backbone. The stereochemistry at the second carbon (S configuration) plays a critical role in its biological activity and functional properties.

Recent advancements in stereochemistry and molecular design have highlighted the importance of this compound in the development of novel bioactive molecules. The Fmoc group, a well-known protecting group in peptide synthesis, contributes to the molecule's stability and reactivity. Its presence ensures precise control over the molecule's functional groups during synthesis, making it an ideal candidate for peptide-based drug discovery. Additionally, the phenylformamido group enhances the molecule's ability to participate in amide bond formation, a key reaction in organic synthesis.

One of the most intriguing aspects of this compound is its potential in targeted drug delivery systems. Researchers have recently explored its ability to serve as a scaffold for attaching biocompatible polymers, enabling the creation of nanoparticles with enhanced drug-loading capacities. These nanoparticles have shown promising results in delivering therapeutic agents to specific tissues, reducing systemic toxicity and improving treatment efficacy.

The methoxypropanoic acid backbone further enhances the compound's versatility by providing additional sites for functionalization. This feature has been exploited in the development of biosensors and enzymatic assays, where the molecule's ability to interact with specific enzymes or proteins is critical. Recent studies have demonstrated its utility as a substrate for peptidases, offering new insights into enzyme kinetics and substrate specificity.

In terms of synthesis, this compound is typically prepared through a multi-step process involving Fmoc protection, amide bond formation, and stereoselective synthesis. The use of advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy ensures precise characterization of the molecule, confirming its purity and structural integrity.

From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendly properties. Initial studies suggest that it exhibits low toxicity to aquatic organisms, making it suitable for applications in green chemistry and sustainable materials development.

In conclusion, the compound with CAS No. 2171198-43-7 represents a cutting-edge advancement in organic chemistry, offering immense potential across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic methodology and application development, positions it as a key player in future innovations within the chemical sciences.

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